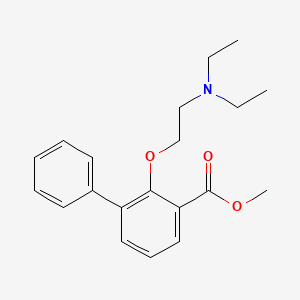
3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by a biphenyl core with a carboxylic acid group, a diethylaminoethoxy substituent, and a methyl ester group. It is used in various scientific research applications due to its versatile reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester typically involves the esterification of 3-Biphenylcarboxylic acid with methanol in the presence of an acid catalyst. The diethylaminoethoxy group can be introduced through a nucleophilic substitution reaction using diethylaminoethanol and an appropriate leaving group on the biphenylcarboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like diethylaminoethanol and bases such as sodium hydroxide (NaOH) are employed.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
科学的研究の応用
3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug development.
Industry: Applied in the production of advanced materials and as a precursor in the synthesis of functionalized biphenyl compounds.
作用機序
The mechanism of action of 3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The diethylaminoethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The biphenyl core can engage in π-π interactions with aromatic residues in proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
3-Biphenylcarboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
2,2′-Dihydroxy [1,1′-biphenyl]-3-carboxylic acid: Contains hydroxyl groups instead of the diethylaminoethoxy group.
Eicosapentaenoic acid ethyl ester: Different core structure but similar ester functionality.
Uniqueness
3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester is unique due to its combination of a biphenyl core, a diethylaminoethoxy substituent, and a methyl ester group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable in various research and industrial applications.
特性
CAS番号 |
5014-30-2 |
|---|---|
分子式 |
C20H25NO3 |
分子量 |
327.4 g/mol |
IUPAC名 |
methyl 2-[2-(diethylamino)ethoxy]-3-phenylbenzoate |
InChI |
InChI=1S/C20H25NO3/c1-4-21(5-2)14-15-24-19-17(16-10-7-6-8-11-16)12-9-13-18(19)20(22)23-3/h6-13H,4-5,14-15H2,1-3H3 |
InChIキー |
SWAICQPNXIDPSY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1=C(C=CC=C1C(=O)OC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



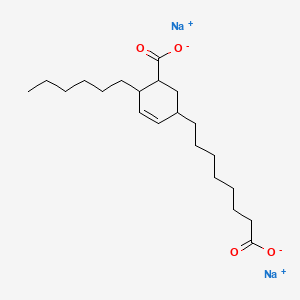
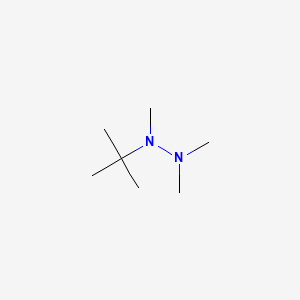
![(2Z,6E)-5-hydroxy-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13767965.png)



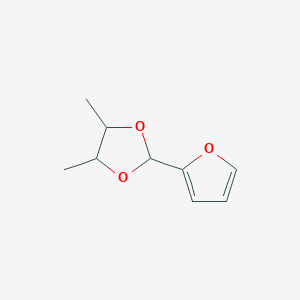
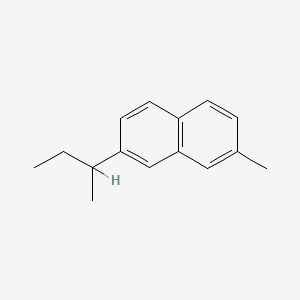

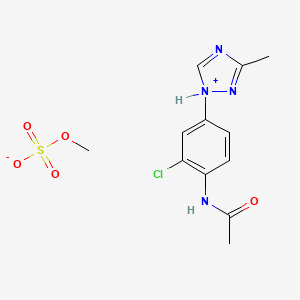
![5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid](/img/structure/B13768021.png)
![Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate](/img/structure/B13768026.png)
![6-(2-Cyclopentylethyl)-imidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B13768027.png)
